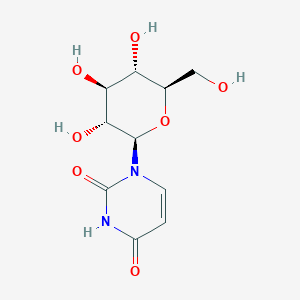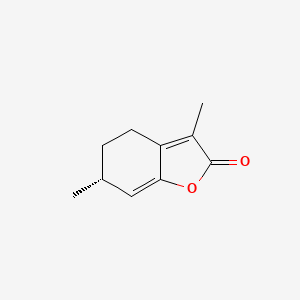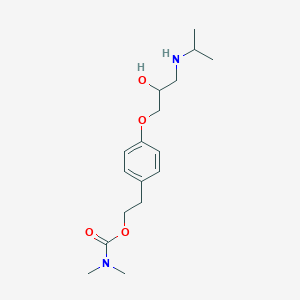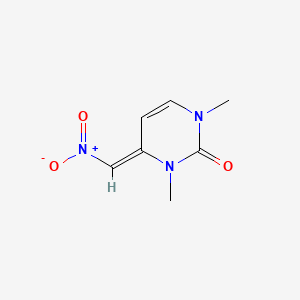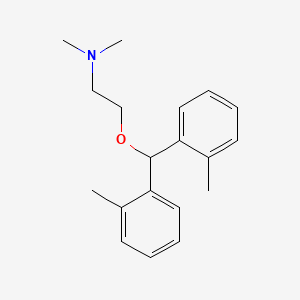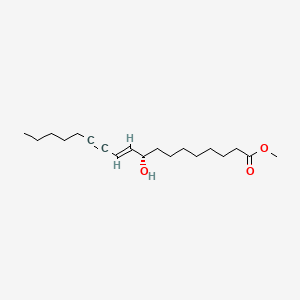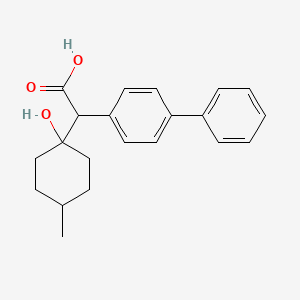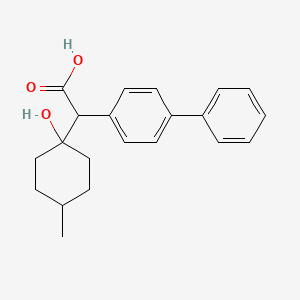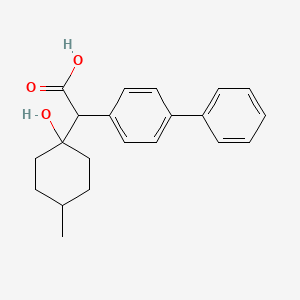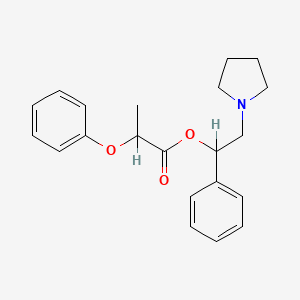
Quartromicin D1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quartromicin D1 is a member of the quartromicin family, which are spirotetronate natural products. These compounds are known for their significant antiviral activity against herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . Quartromicins are isolated from the bacterium Amycolatopsis orientalis Q427-8 and consist of several components, including A1, A2, A3, D1, D2, and D3 .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin D1 involves a polyketide synthase assembly line that produces two alternative polyketide chains . The process includes the incorporation of 1,3-bisphosphoglycerate into the tetronate ring, followed by a series of Diels-Alder reactions, oxidation, and glycosylation . The module skipping strategy employed in this biosynthesis allows for the production of different precursors, which are then assembled into the final product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the Amycolatopsis orientalis strain. The fermentation process is optimized to maximize the yield of quartromicin components, which are then isolated and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: Quartromicin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for the modification and functionalization of the compound, allowing for the synthesis of derivatives with enhanced biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups . These products are often evaluated for their biological activity to identify potential therapeutic agents .
科学研究应用
Quartromicin D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying polyketide biosynthesis and the mechanisms of spirotetronate formation . In biology, this compound is used to investigate the antiviral mechanisms against various viruses, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . In medicine, it is explored for its potential as an antiviral therapeutic agent . Additionally, this compound has industrial applications in the development of new antibiotics and antiviral drugs .
作用机制
The mechanism of action of quartromicin D1 involves the inhibition of viral replication by targeting specific viral enzymes and proteins . The compound interferes with the viral life cycle, preventing the virus from replicating and spreading . Molecular targets include viral polymerases and proteases, which are essential for viral replication . The pathways involved in the mechanism of action include the disruption of viral RNA synthesis and protein processing .
相似化合物的比较
Quartromicin D1 is unique among spirotetronate natural products due to its specific structural features and antiviral activity . Similar compounds include tetrocarcin A, kijanimicin, and abyssomicin, which also belong to the spirotetronate family and exhibit various biological activities . this compound stands out for its broad-spectrum antiviral activity and potential therapeutic applications .
List of Similar Compounds:- Tetrocarcin A
- Kijanimicin
- Abyssomicin
- Chlorothricin
- MM46115
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
属性
CAS 编号 |
140447-99-0 |
|---|---|
分子式 |
C65H78O20-4 |
分子量 |
1179.3 g/mol |
IUPAC 名称 |
(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-16,42-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+ |
InChI 键 |
QRIFUTSHNGBCFH-BMOXXYDWSA-N |
手性 SMILES |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO |
规范 SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)CO)C)[O-])O)C)C=O)C)[O-])O)C)C=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


